Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Scientific Research Applications
Synthesis and Structural Studies
- Chromane Derivatives : Ciolkowski et al. (2009) conducted a study on the synthesis and conformational analysis of chromane derivatives, including compounds similar to Methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate. Their research focused on the structural confirmation through IR, NMR spectroscopy, mass spectrometry, and elemental analysis, including X-ray analysis for detailed structural insights (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Chemical Modifications and Applications
- Palladium-Catalyzed Methylation : A study by Giri et al. (2007) explored the palladium-catalyzed methylation of carboxylic acids, relevant to the modification of methyl esters like this compound. This research highlighted the potential for chemical modification through Pd-catalysis (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).
Photophysical Studies and Potential Applications
- Photochemistry of Isoxazole Derivatives : Lopes et al. (2011) investigated the photochemistry of methyl isoxazole carboxylate derivatives, which are structurally related to this compound. Their study focused on low-temperature matrix isolation and FTIR spectroscopy, providing insights into the photophysical properties of such compounds (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).
Potential Biomedical Applications
- Anticonvulsant Enaminones : A study by Kubicki, Bassyouni, & Codding (2000) on the crystal structures of anticonvulsant enaminones, which share structural similarities with this compound, could provide insights into the potential biomedical applications of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Non-linear Optical Properties
- Chromene Derivatives for NLO Properties : Arif et al. (2022) synthesized novel chromene derivatives, which are structurally related to this compound, and studied their non-linear optical (NLO) properties. Their research contributes to understanding the potential NLO applications of such compounds (Arif, Shafiq, Noureen, Khalid, Ashraf, Yaqub, Irshad, Khan, Arshad, Braga, Ragab, & Al-Mhyawi, 2022).
Safety and Hazards
The safety information available for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
methyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15(19)13-9-6-10-14(18(20)21-2)17(13)22-16(11)12-7-4-3-5-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFQLSUZICPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-87-4 | |
Record name | Methyl 3-methylflavone-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4BD438QB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.